molecular formula C13H16O3 B1325806 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid CAS No. 71821-98-2

2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid

Cat. No. B1325806
CAS RN: 71821-98-2
M. Wt: 220.26 g/mol
InChI Key: BDWFFUPISWVWNI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid (DMOBA) is an organic acid that has been used in a variety of scientific and medical research applications. It has become a popular choice for laboratory experiments due to its wide range of biochemical and physiological effects.

Scientific Research Applications

Molecular Recognition and Hydrogen Bonding

2,2-Dimethylbutynoic acid with a pyridone terminus acts as a self-complement in molecular recognition, forming intermolecular hydrogen bonds between the amide and carboxylic acid groups. This phenomenon is significant in understanding molecular interactions and can be applied in various fields like drug design and material science. The hydrogen-bonded dimer of this compound is evident in crystals, chloroform solutions, and the gas phase (Wash et al., 1997).

Antimicrobial Applications

Methyl esters of aroylpyruvic acids, similar in structure to 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid, have been synthesized and studied for their antimicrobial activity. These compounds and their silver salts exhibit notable antimicrobial properties, which could have significant implications in medical and environmental applications (Gein et al., 2020).

Polymer Synthesis

A bismaleimide compound, containing elements similar to 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid, has been utilized in the synthesis of novel polyaspartimides. These polymers exhibit good solubility and thermal stability, suggesting potential applications in materials science, particularly in the development of new plastics and resins (Liaw et al., 1999).

Enzyme Inhibition and Resolution

Compounds structurally related to 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid have been studied for their role in enzyme inhibition and kinetic resolution. These compounds are significant in understanding the stereochemical aspects of enzyme activity, which is crucial in drug development and biochemical research (Sobolev et al., 2002).

properties

IUPAC Name

2,2-dimethyl-4-(4-methylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-9-4-6-10(7-5-9)11(14)8-13(2,3)12(15)16/h4-7H,8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWFFUPISWVWNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645493
Record name 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid

CAS RN

71821-98-2
Record name 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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